

# Spectral Characterization of 3-Acetyl-4(3H)-quinazolinone: A Technical Guide

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## Compound of Interest

Compound Name: 4(3H)-Quinazolinone, 3-acetyl-

Cat. No.: B1294378

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This technical guide provides a comprehensive overview of the spectral characterization of 3-acetyl-4(3H)-quinazolinone, a derivative of the versatile 4(3H)-quinazolinone scaffold. Quinazolinone derivatives are a significant class of heterocyclic compounds, widely recognized for their broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.<sup>[1][2][3][4][5][6][7]</sup> A thorough understanding of their structural and spectroscopic properties is paramount for the design and development of new therapeutic agents.

This document outlines the expected spectral data for 3-acetyl-4(3H)-quinazolinone based on the known characteristics of the quinazolinone core and related substituted analogs. It also provides detailed, generalized experimental protocols for the key spectroscopic techniques used in its characterization.

## Molecular Structure

Chemical Name: 3-(2-oxopropyl)quinazolin-4(3H)-one Molecular Formula: C<sub>11</sub>H<sub>10</sub>N<sub>2</sub>O<sub>2</sub>

Molecular Weight: 202.21 g/mol Structure:

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**Figure 1.** Chemical Structure of 3-Acetyl-4(3H)-quinazolinone.

## Expected Spectral Data

The following tables summarize the anticipated quantitative data from various spectroscopic techniques for the structural elucidation of 3-acetyl-4(3H)-quinazolinone. These predictions are based on spectral data reported for analogous 3-substituted and 2,3-disubstituted 4(3H)-quinazolinones.<sup>[8][9][10]</sup>

### Table 1: <sup>1</sup>H NMR Spectral Data (Expected)

(Solvent: CDCl<sub>3</sub>, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.25	dd	1H	H-5
~7.75	ddd	1H	H-7
~7.68	d	1H	H-8
~7.45	ddd	1H	H-6
~8.15	s	1H	H-2
~4.90	s	2H	N-CH <sub>2</sub>
~2.20	s	3H	CO-CH <sub>3</sub>

### Table 2: <sup>13</sup>C NMR Spectral Data (Expected)

(Solvent: CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~205.0	C=O (ketone)
~161.0	C=O (amide, C-4)
~148.0	C-8a
~145.0	C-2
~134.5	C-7
~127.5	C-5
~127.0	C-6
~126.5	C-8
~121.0	C-4a
~50.0	N-CH <sub>2</sub>
~29.0	CH <sub>3</sub>

**Table 3: FT-IR Spectral Data (Expected)**

(KBr Pellet)

Wavenumber (cm-1)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2920	Weak	Aliphatic C-H stretch
~1720	Strong	C=O stretch (ketone)
~1685	Strong	C=O stretch (amide, quinazolinone)
~1610, 1580	Medium-Strong	C=N stretch, C=C stretch (aromatic)
~1470	Medium	CH <sub>2</sub> bend
~1360	Medium	CH <sub>3</sub> bend
~770	Strong	Ortho-disubstituted benzene C-H bend

## Table 4: Mass Spectrometry Data (Expected)

(Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
202	High	[M] <sup>+</sup> (Molecular Ion)
160	Medium	[M - CH <sub>2</sub> =C=O] <sup>+</sup>
145	High	[M - COCH <sub>3</sub> - H] <sup>+</sup>
119	Medium	[C <sub>8</sub> H <sub>5</sub> N <sub>2</sub> ] <sup>+</sup>
90	Medium	[C <sub>6</sub> H <sub>4</sub> N] <sup>+</sup>
43	Very High	[CH <sub>3</sub> CO] <sup>+</sup>

## Table 5: UV-Visible Spectral Data (Expected)

(Solvent: Acetonitrile)

$\lambda_{\text{max}}$ (nm)	Transition
~240-250	$\pi \rightarrow \pi^*$ (aromatic ring)
~310-325	$n \rightarrow \pi^*$ (carbonyl groups)

## Experimental Protocols

The following are detailed methodologies for the key experiments used in the spectral characterization of 3-acetyl-4(3H)-quinazolinone.

### Synthesis of 3-Acetyl-4(3H)-quinazolinone

A common route for synthesizing 3-substituted-4(3H)-quinazolinones involves the reaction of a 2-unsubstituted-4(3H)-quinazolinone with an appropriate alkylating agent.

Materials:

- 4(3H)-Quinazolinone
- Chloroacetone
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Hexane
- Deionized water

Procedure:

- To a solution of 4(3H)-quinazolinone (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 30 minutes.

- Add chloroacetone (1.2 eq) dropwise to the reaction mixture.
- Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 3-acetonyl-4(3H)-quinazolinone.

## Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz spectrometer.
- The sample is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).
- Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[\[10\]](#)
- Coupling constants (J) are reported in Hertz (Hz).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

- The IR spectrum is recorded on an FT-IR spectrometer.
- The sample is prepared as a potassium bromide (KBr) pellet.
- The spectrum is scanned in the range of 4000-400  $\text{cm}^{-1}$ .[\[11\]](#)

Mass Spectrometry (MS):

- Electron ionization mass spectra are obtained on a mass spectrometer.

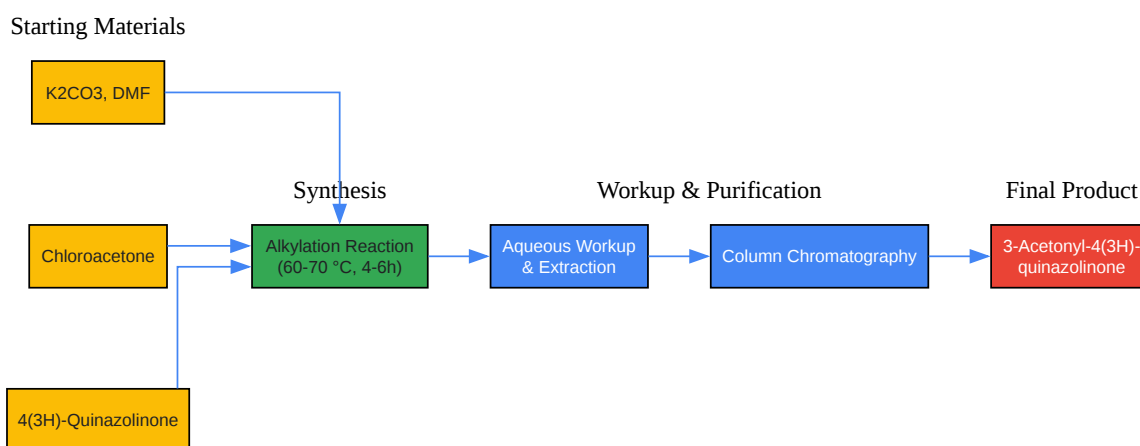
- The sample is introduced via a direct insertion probe.
- The ionization energy is set to 70 eV.

UV-Visible (UV-Vis) Spectroscopy:

- The UV-Vis absorption spectrum is recorded on a double-beam spectrophotometer.
- The sample is dissolved in a UV-grade solvent such as acetonitrile.
- The spectrum is scanned over a range of 200-800 nm.<sup>[12][13]</sup>

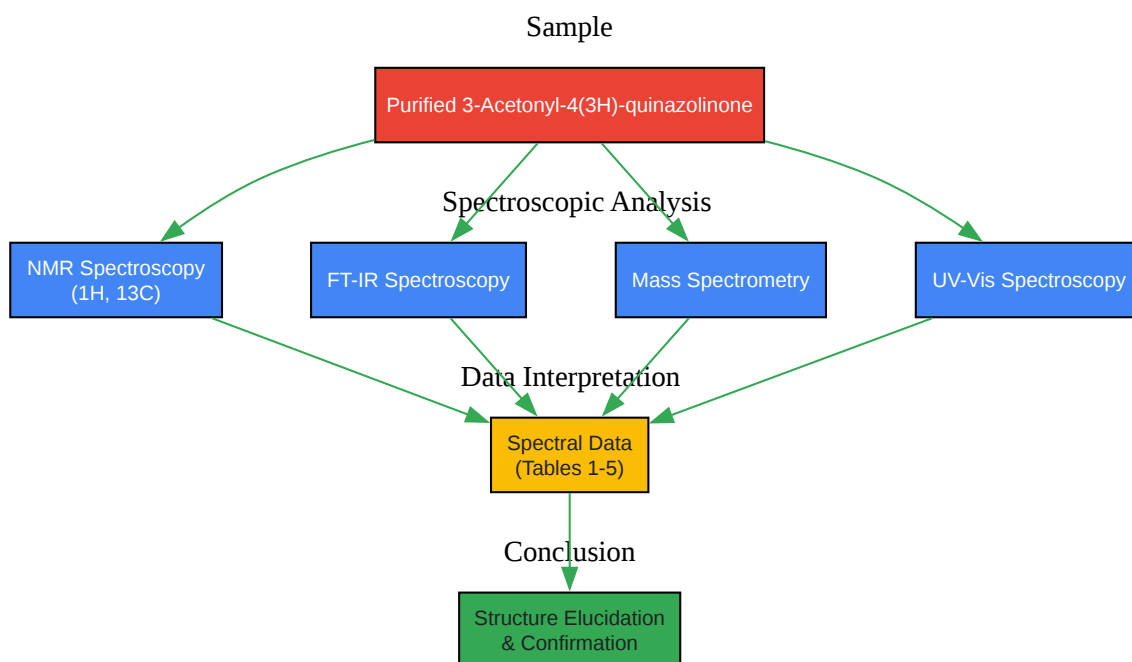
## Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and characterization of 3-acetonyl-4(3H)-quinazolinone.



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**Caption:** Synthetic workflow for 3-acetonyl-4(3H)-quinazolinone.



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**Caption:** Workflow for spectral characterization and structure elucidation.

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